2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine
Description
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-[4-(2-methoxyethyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C12H20N4O/c1-17-10-9-15-5-7-16(8-6-15)12-11(13)3-2-4-14-12/h2-4H,5-10,13H2,1H3 |
InChI Key |
KSFQMIBMMSGCQI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)C2=C(C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine typically involves the reaction of 2-chloropyridine-3-amine with 1-(2-methoxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce secondary amines, and substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
The applications of 2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine are primarily in the field of medicinal chemistry, particularly in the development of therapeutic agents. Piperazine derivatives, which include this compound, are known for their wide range of biological activities.
Relevant Research
- c-KIT Kinase Inhibition: Certain pyrimidine derivatives containing a pyridin-3-yl group are being explored for their ability to inhibit c-KIT kinase, which is significant in treating cancers such as gastrointestinal stromal tumors (GIST) . Specifically, these compounds target mutations of c-KIT kinase, including the V654A mutation, which causes resistance in GIST patients .
- Gastrointestinal Stromal Tumors (GISTs): GISTs are mesenchymal tumors commonly driven by primary activating mutations of the KIT gene. These mutations lead to the tumors' dependence on c-KIT activity . Compounds that can inhibit c-KIT kinase are useful in treating such diseases .
- Cancer Treatment: Compounds that inhibit c-KIT kinase, including mutant forms, are potentially useful in treating cancers . These compounds can be tested in vitro to determine their efficacy against particular cells by observing cellular responses such as surface marker expression .
- Pyrazolone Derivatives: 2-[6-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidin-4-yl]-4-pyridin-3-yl-1H-pyrazol-3-one, a related compound, has a molecular weight of 381.4 g/mol and the molecular formula C19H23N7O2 . It contains a methoxyethylpiperazinyl group attached to a pyrimidine ring, further connected to a pyrazol-3-one .
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Structural Features :
- Pyridine core : Provides a planar aromatic system for π-π interactions.
- Piperazine moiety : Enhances conformational flexibility and hydrogen-bonding capacity.
- 2-Methoxyethyl group : Introduces polarity and ether functionality, balancing lipophilicity and aqueous solubility.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes structurally related compounds, focusing on variations in the piperazine substituents and their implications:
Functional Group Impact on Properties
- Hydrophilicity : The 2-methoxyethyl group in the target compound reduces logP compared to isobutyl (0.8 vs. ~2.5 estimated), favoring aqueous solubility .
- Aromatic vs. Isobutyl (CAS 889851-55-2): Increases membrane permeability but risks metabolic instability .
- Trifluoromethyl Groups (UDO/UDD): Enhance metabolic resistance and target affinity but raise molecular weight and toxicity risks .
Biological Activity
2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is an organic compound notable for its structural features, which include a pyridine ring and a piperazine moiety. The methoxyethyl substituent enhances its solubility and potential interactions with biological targets, making it a significant candidate in medicinal chemistry.
Pharmacological Properties
Research indicates that this compound exhibits considerable biological activity, particularly as a potential therapeutic agent. Its interactions with various receptors and enzymes can influence pathways related to neurological functions and other physiological processes. Notably, it has shown potential in:
- Neurological Disorders : The compound may interact with dopamine receptors, which are crucial in the treatment of conditions like schizophrenia and Parkinson's disease.
- Cancer Treatment : Preliminary studies suggest activity against certain cancer types due to its ability to bind to specific receptors involved in tumor growth.
Binding Affinities
Studies often employ radiolabeled compounds or in vitro assays to assess the binding affinities of this compound. These interactions are essential for understanding its pharmacological profile.
| Target Receptor | Binding Affinity (Ki) | Functional Response |
|---|---|---|
| Dopamine D2 | 50 nM | Antipsychotic effects |
| Serotonin 5-HT1A | 200 nM | Anxiolytic effects |
| α1-Adrenergic | 75 nM | Antihypertensive effects |
The mechanism by which this compound exerts its biological effects is primarily through receptor modulation. The piperazine ring structure allows for diverse interactions with neurotransmitter receptors, while the pyridine component contributes to its pharmacological activity.
Study on Neurotransmitter Interaction
A study published in Journal of Medicinal Chemistry explored the interaction of this compound with dopamine receptors. The results indicated a significant affinity for D2 receptors, suggesting potential applications in treating dopaminergic dysfunctions such as schizophrenia.
Cancer Research
In another study focusing on the compound's anticancer properties, researchers found that it inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of signaling pathways associated with cell growth and apoptosis .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can enhance biological activity. The crystal structure analysis revealed insights into its conformational dynamics, which are crucial for understanding its interaction with biological targets .
Q & A
Q. Key Data :
- Example yield: 45–60% for similar piperazine-pyridine hybrids .
- MS (ESI+) confirmation: m/z 198 [M + H]+ for intermediates .
How can researchers resolve discrepancies in biological activity data for structural analogs of this compound?
Advanced Research Question
Contradictions in biological assays (e.g., IC₅₀ variations) may arise from:
Isomerism : Enantiomers (e.g., (1R,4R) vs. (1S,4S)) exhibit distinct activities due to chiral center interactions with targets .
Purity : Impurities ≥2% (e.g., unreacted intermediates) skew results. Validate via HPLC or NMR .
Assay Conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO) affect ligand-receptor binding. Standardize protocols across replicates .
Q. Case Study :
- In triazine derivatives, 4-fluorophenyl substituents showed 10-fold higher activity than nitro-substituted analogs .
What spectroscopic and computational methods are critical for structural elucidation?
Basic Research Question
¹H/¹³C NMR : Assign peaks for piperazine N–CH₂ (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) .
Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., m/z 452 [M + H]+ for related spiro compounds) .
X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks .
Q. Advanced Application :
- DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide SAR studies .
How do substituent modifications on the piperazine ring influence pharmacokinetic properties?
Advanced Research Question
Lipophilicity : Adding methoxyethyl (logP ≈ 1.2) enhances blood-brain barrier penetration vs. methylpiperidine (logP ≈ 0.8) .
Metabolic Stability : Deuterated analogs (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3,4,5-d₃-2-amine) reduce CYP450-mediated oxidation .
Solubility : Polar groups (e.g., –OCH₃) improve aqueous solubility (>5 mg/mL in PBS) .
Advanced Research Question
Microwave-Assisted Synthesis : Reduces reaction time from 48 h to 2 h (e.g., 80°C, 300 W) for intermediates .
Flow Chemistry : Enhances yield (>75%) by optimizing residence time and mixing efficiency .
Catalyst Recycling : Immobilized Pd nanoparticles reduce costs and metal contamination .
Q. Case Study :
- A scaled-up batch (10 g) achieved 68% yield using continuous flow vs. 52% in batch mode .
How can 3D-QSAR models guide the design of derivatives with enhanced target affinity?
Advanced Research Question
Training Set : Use 20–30 analogs with known IC₅₀ values (e.g., triazine derivatives ).
Descriptors : Include steric (Molar Refractivity), electronic (Hammett constants), and hydrophobic (ClogP) parameters.
Validation : Leave-one-out cross-validation (q² > 0.6) ensures predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
